An In-depth Technical Guide to 1-Methylpiperazin-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 1-Methylpiperazin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Methylpiperazin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. This document summarizes its key physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and includes structural and workflow visualizations to support laboratory applications.
Chemical Identity and Structure
1-Methylpiperazin-2-one, with the CAS number 59702-07-7, is a cyclic diamine derivative.[1][2] Its structure consists of a piperazine ring with a methyl group attached to one nitrogen atom and a carbonyl group at the adjacent carbon, rendering it a lactam.
IUPAC Name: 1-methylpiperazin-2-one[3]
Synonyms: 1-Methyl-2-piperazinone, 4-Methyl-3-oxopiperazine
The chemical structure of 1-Methylpiperazin-2-one can be represented by the following diagram:
Caption: Chemical structure of 1-Methylpiperazin-2-one.
Physicochemical Properties
A summary of the key quantitative data for 1-Methylpiperazin-2-one is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C5H10N2O | [1][2][3] |
| Molecular Weight | 114.15 g/mol | [1][2][3] |
| CAS Number | 59702-07-7 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 242.1 ± 33.0 °C (Predicted) | [1] |
| 104 °C at 4 mmHg | [1] | |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.42 ± 0.20 (Predicted) | [1] |
| InChI | InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | [1][3] |
| InChIKey | KJCIMSSFGUGTGA-UHFFFAOYSA-N | [3] |
| SMILES | CN1CCNC(=O)C1 |
Experimental Protocols
Synthesis of 1-Methylpiperazin-2-one
A reported method for the synthesis of 1-Methylpiperazin-2-one involves the reaction of a suitable precursor followed by purification.[1]
Materials and Reagents:
-
Precursor compound (e.g., a derivative of N-methylethylenediamine and a suitable cyclizing agent)
-
Acetone
-
Solvent for reaction (as specified in the detailed procedure)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Equipment:
-
Reaction vessel
-
Distillation apparatus (for reduced pressure distillation)
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction: The synthesis is initiated by reacting the chosen starting materials in a suitable solvent under an inert atmosphere. The specific reaction conditions (temperature, time) will depend on the chosen synthetic route.
-
Solvent Removal: Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.
-
Precipitation of Impurities: The resulting residue is treated with acetone to precipitate any insoluble impurities.
-
Filtration: The insoluble material is separated from the acetone solution by filtration.
-
Acetone Removal: The acetone is removed from the filtrate by distillation under reduced pressure.
-
Final Purification: The final product, 1-methylpiperazin-2-one, is obtained by distillation of the residue under reduced pressure. A reported boiling point for this purification step is 104°C at 4 mmHg, with a yield of 91%.[1]
The following diagram illustrates the general workflow for the synthesis and purification of 1-Methylpiperazin-2-one.
Caption: General workflow for the synthesis and purification of 1-Methylpiperazin-2-one.
Stability and Storage
1-Methylpiperazin-2-one should be stored in a dark place under an inert atmosphere at room temperature.[1] It is listed as air sensitive, and therefore, appropriate handling and storage procedures should be followed to maintain its integrity.
Safety Information
1-Methylpiperazin-2-one is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment should be worn when handling this compound, and work should be conducted in a well-ventilated area.
Applications in Research and Drug Development
1-Methylpiperazin-2-one and its hydrochloride salt are utilized as versatile intermediates in the synthesis of various bioactive molecules.[4] Its structural features make it a valuable building block in the development of novel therapeutic agents, particularly those targeting the central nervous system.[4] Researchers have employed this compound in the design of drugs for conditions such as neurological disorders.[4] The hydrochloride salt of 1-methylpiperazin-2-one exhibits excellent water solubility, which is a desirable characteristic for pharmaceutical formulations.[4]
Spectral Data
Various spectral data for 1-Methylpiperazin-2-one are available, including FT-IR, 1H NMR, and 13C NMR, which can be used to confirm its structure and purity.[5] These analytical techniques are crucial for quality control in both research and manufacturing settings.
References
- 1. 1-Methylpiperazin-2-one CAS#: 59702-07-7 [m.chemicalbook.com]
- 2. 1-Methylpiperazin-2-one - Safety Data Sheet [chemicalbook.com]
- 3. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Methylpiperazin-2-one(59702-07-7)FT-IR [m.chemicalbook.com]






